molecular formula C14H21NO3 B5729900 4-[2-(2-ethoxyphenoxy)ethyl]morpholine

4-[2-(2-ethoxyphenoxy)ethyl]morpholine

Cat. No. B5729900
M. Wt: 251.32 g/mol
InChI Key: VMOMRYODKFVSKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[2-(2-ethoxyphenoxy)ethyl]morpholine, also known as EMD 57033, is a chemical compound that has been widely used in scientific research applications. It is a selective antagonist of the dopamine D1-like receptors, which are involved in the regulation of various physiological processes such as motor activity, reward, and cognition.

Scientific Research Applications

4-[2-(2-ethoxyphenoxy)ethyl]morpholine has been widely used in scientific research applications due to its selective antagonism of the dopamine D1-like receptors. It has been used to investigate the role of these receptors in various physiological processes such as motor activity, reward, and cognition. In addition, it has been used to study the effects of dopamine D1-like receptor antagonism on drug addiction and schizophrenia.

Mechanism of Action

The mechanism of action of 4-[2-(2-ethoxyphenoxy)ethyl]morpholine involves its selective antagonism of the dopamine D1-like receptors. These receptors are G protein-coupled receptors that are involved in the regulation of various physiological processes such as motor activity, reward, and cognition. By blocking these receptors, 4-[2-(2-ethoxyphenoxy)ethyl]morpholine can modulate the activity of dopaminergic neurons and alter the release of dopamine in various brain regions.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-[2-(2-ethoxyphenoxy)ethyl]morpholine are primarily related to its selective antagonism of the dopamine D1-like receptors. By blocking these receptors, it can modulate the activity of dopaminergic neurons and alter the release of dopamine in various brain regions. This can lead to changes in behavior, motor activity, and cognition.

Advantages and Limitations for Lab Experiments

The advantages of using 4-[2-(2-ethoxyphenoxy)ethyl]morpholine in lab experiments include its high selectivity for the dopamine D1-like receptors, its high yield and purity in synthesis, and its well-established mechanism of action. However, its limitations include its potential for off-target effects, its limited solubility in some solvents, and its potential for toxicity at high concentrations.

Future Directions

There are several future directions for the use of 4-[2-(2-ethoxyphenoxy)ethyl]morpholine in scientific research. These include the development of more selective antagonists for the dopamine D1-like receptors, the investigation of its potential therapeutic applications in drug addiction and schizophrenia, and the exploration of its effects on other physiological processes such as inflammation and immune function.
Conclusion
In conclusion, 4-[2-(2-ethoxyphenoxy)ethyl]morpholine is a chemical compound that has been widely used in scientific research applications due to its selective antagonism of the dopamine D1-like receptors. It has been used to investigate the role of these receptors in various physiological processes such as motor activity, reward, and cognition. Its well-established mechanism of action, high yield and purity in synthesis, and potential for future research make it a valuable tool for scientific investigation.

Synthesis Methods

The synthesis of 4-[2-(2-ethoxyphenoxy)ethyl]morpholine involves the reaction of 2-(2-ethoxyphenoxy)ethanol with morpholine in the presence of a base catalyst. The reaction proceeds via the formation of an intermediate, which is then converted into the final product by the addition of an acid catalyst. The yield of the synthesis process is typically high, and the purity of the product can be easily achieved by simple purification techniques.

properties

IUPAC Name

4-[2-(2-ethoxyphenoxy)ethyl]morpholine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO3/c1-2-17-13-5-3-4-6-14(13)18-12-9-15-7-10-16-11-8-15/h3-6H,2,7-12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMOMRYODKFVSKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1OCCN2CCOCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[2-(2-Ethoxyphenoxy)ethyl]morpholine

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